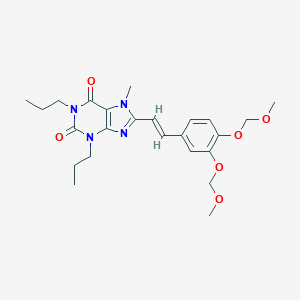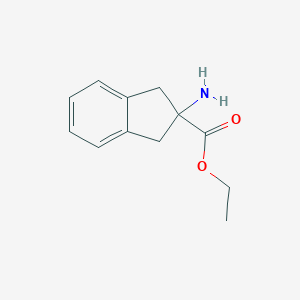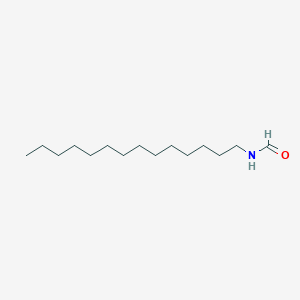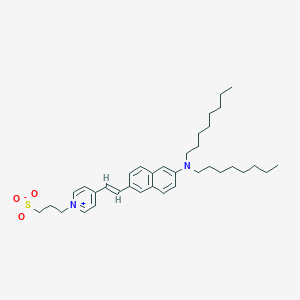
Di-8-ANEPPS
Vue d'ensemble
Description
Di-8-ANEPPS is a fast-responding membrane potential dye . It is a member of the ANEP class of dyes that are weakly fluorescent in aqueous media and become strongly fluorescent upon binding to lipophilic environments such as membranes . This dye is less susceptible to internalization than di-4-ANEPPS, permitting extended observation .
Molecular Structure Analysis
Di-8-ANEPPS is a zwitterionic molecule . It operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field .Chemical Reactions Analysis
Di-8-ANEPPS is a fast-response probe that operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field .Physical And Chemical Properties Analysis
Di-8-ANEPPS is soluble in ethanol, DMSO, and DMF . It is nonfluorescent until bound to membranes . Its Ex/Em maxima bound to model phospholipid membranes are approximately 465/635 nm .Applications De Recherche Scientifique
Cellular Ion Detection
Di-8-ANEPPS is used to detect and image cellular ions . It operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field .
Membrane Potential Studies
Di-8-ANEPPS is more lipophilic and better retained in the outer leaflet of cell plasma membranes, making it more suitable for long-term membrane potential studies . It is also more photostable and less phototoxic than Di-4-ANEPPS .
Cell Structure Analysis
This dye is used in cell structure analysis as it is nonfluorescent until bound to membranes . It provides a way to visualize the cell membrane structure .
Measurement of Membrane Voltage Changes
Di-8-ANEPPS is suitable for measuring larger changes in membrane voltage, such as the onset of induced membrane voltage in nonexcitable cells exposed to external electric fields or action potentials in excitable cells .
Cell Viability, Proliferation & Function
Di-8-ANEPPS is used in cell viability, proliferation, and function studies . It can help researchers understand how cells respond to various conditions and treatments .
Cell Membrane Marker
Since Di-8-ANEPPS stains the membrane, it can also be used simply as a cell membrane marker . This can be useful in a variety of research applications where visualization of the cell membrane is necessary .
Noninvasive Measurement of Membrane Potential Changes
The variation of the surrounding electric field indicates a membrane potential dependent shift in the excitation spectrum, which allows the use of excitation ratio measurements to quantify membrane potential . By using a potential fluorescent dye, such as Di-8-ANEPPS, the change of ΔΦ on cell membrane can be observed and its value can be measured noninvasively .
Neuroscience Research
In neuroscience research, Di-8-ANEPPS is used as a sensitive probe for the detection of submillisecond membrane potential changes . This dye is less susceptible to internalization than Di-4-ANEPPS, permitting extended observation .
Mécanisme D'action
Target of Action
Di-8-ANEPPS is a naphthylstyryl voltage-sensitive dye . Its primary targets are the cellular membranes where it detects changes in membrane potential . It has been used to monitor ion currents in pituitary GH3 cells .
Mode of Action
Di-8-ANEPPS operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field . It has been shown to reversibly increase the amplitude of Ca2±activated K+ current . It enhances the activity of large-conductance Ca2±activated K+ (BKCa) channels .
Biochemical Pathways
The compound’s action primarily affects the membrane potential of cells . It is involved in physiological processes such as nerve-impulse propagation, muscle contraction, cell signaling, and ion-channel gating .
Pharmacokinetics
It is known that the dye is soluble in ethanol, dmso, and dmf . It is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling .
Result of Action
Di-8-ANEPPS has been used to detect transient (millisecond) potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . It has been shown to decrease the firing of action potentials in GH3 cells .
Action Environment
The action of Di-8-ANEPPS is influenced by the environment. For instance, it is less susceptible to internalization than di-4-ANEPPS, permitting extended observation . Its spectral properties are highly dependent on the environment .
Orientations Futures
Di-8-ANEPPS is a powerful tool to study biological membranes . Its fluorescence is affected by changes in the membrane potential and other factors, requiring extensive calibration to extract meaningful quantitative results . Therefore, future research could focus on improving the calibration process and exploring new applications of this dye.
Propriétés
IUPAC Name |
3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSUSNUALIXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424766 | |
| Record name | Di-8-ANEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-8-ANEPPS | |
CAS RN |
157134-53-7 | |
| Record name | Di-8-ANEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



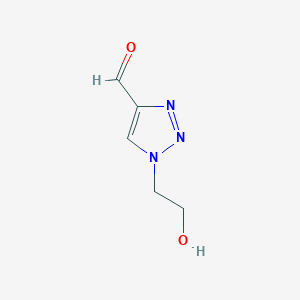

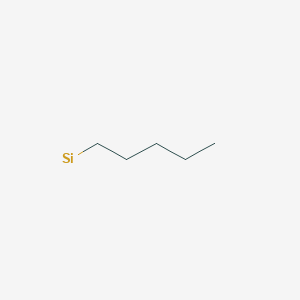
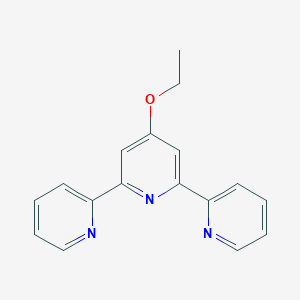
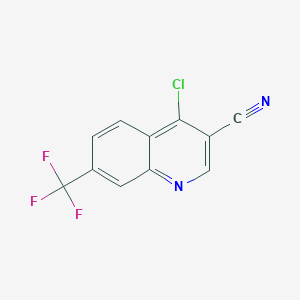
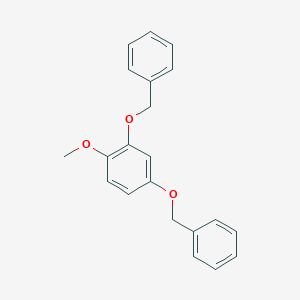
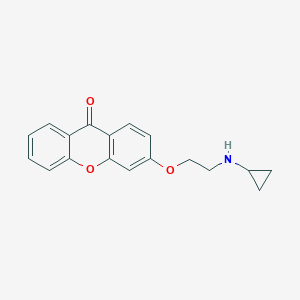
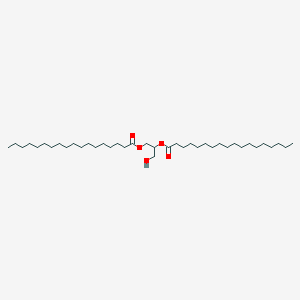
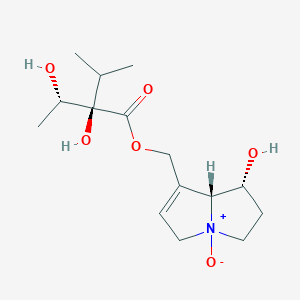
![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)
